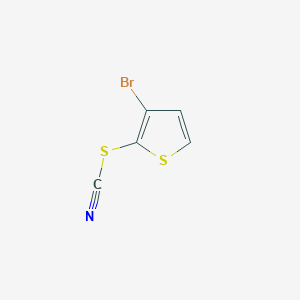

3-bromo-2-thienyl thiocyanate

描述

3-Bromo-2-thienyl thiocyanate (CAS: 937602-37-4) is a sulfur-containing heterocyclic compound featuring a brominated thiophene ring and a thiocyanate (-SCN) functional group. Its molecular formula is C₆H₂BrNS₂, with a molecular weight of 232.12 g/mol. The bromine substituent at the 3-position of the thienyl ring enhances its electrophilic character and stability, making it valuable in organic synthesis and materials science . Structurally, it differs from simpler thiocyanates (e.g., benzyl thiocyanate) due to the electron-withdrawing bromine and the aromatic thiophene system, which influence its reactivity and applications .

属性

IUPAC Name |

(3-bromothiophen-2-yl) thiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrNS2/c6-4-1-2-8-5(4)9-3-7/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKYJQYWLVMAJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)SC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrNS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom at the 3-position undergoes nucleophilic substitution with various nucleophiles under controlled conditions.

Key Reagents and Conditions:

-

Ammonium thiocyanate (NH₄SCN): Facilitates bromine substitution via SN2 mechanisms in polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C .

-

Primary amines (e.g., methylamine): React in ethanol under reflux to yield 3-amino-2-thienyl thiocyanate derivatives .

-

Sodium azide (NaN₃): Produces 3-azido-2-thienyl thiocyanate in acetonitrile at room temperature.

Example Reaction:

Cyclization Reactions

The thiocyanate group participates in intramolecular cyclization, forming fused heterocycles.

Key Pathways:

-

Acid-catalyzed cyclization: In H₂SO₄, the thiocyanate group acts as a nucleophile, attacking the adjacent thiophene ring to form thieno[2,3-d]thiazoles .

-

Base-induced cyclization: With KOH in ethanol, generates thienothiophene derivatives via elimination of HSCN .

Mechanistic Study:

Quantum-chemical calculations (DFT) confirm a stepwise mechanism involving:

-

Thiocyanate attack at the α-carbon of the thiophene ring.

-

Formation of a cationic intermediate.

Cross-Coupling Reactions

The bromine atom enables transition-metal-catalyzed cross-couplings.

Catalytic Systems:

| Reaction Type | Catalyst | Ligand | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | - | THF | 85 | |

| Sonogashira | PdCl₂/CuI | PPh₃ | DMF | 78 | |

| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | Toluene | 65 |

Example:

Oxidation:

-

Hydrogen peroxide (H₂O₂): Oxidizes the thiocyanate group to sulfonic acid derivatives in acetic acid.

Reduction:

Stability and Reactivity Trends

相似化合物的比较

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 3-bromo-2-thienyl thiocyanate and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| This compound | C₆H₂BrNS₂ | 232.12 | Thiocyanate (-SCN), Thienyl, Br | Bromine at 3-position on thiophene |

| Benzyl thiocyanate | C₈H₇NS | 149.21 | Thiocyanate (-SCN), Benzyl | Phenyl ring with -SCN substituent |

| 3-Methoxybenzoyl isothiocyanate | C₉H₇NO₂S | 193.22 | Isothiocyanate (-NCS), Methoxy | Methoxy-substituted benzoyl group |

| 2-(3-Bromo-2-thienyl)-2-oxoethyl thiocyanate | C₇H₄BrNO₂S₂ | 302.14 | Thiocyanate, Thienyl, Oxoethyl, Br | Oxoethyl bridge between SCN and thienyl |

Key Observations :

- Bromine Substitution: The bromine in this compound increases molecular weight and polarizability compared to non-halogenated analogs like benzyl thiocyanate. This enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Thiophene vs. Benzene : The thiophene ring confers aromaticity with sulfur’s electron-rich nature, contrasting with benzyl thiocyanate’s purely carbon-based aromatic system. This difference affects electronic properties and reactivity .

- Thiocyanate vs. Isothiocyanate : Unlike isothiocyanates (-NCS), the thiocyanate group (-SCN) has a single-bond S-C linkage, reducing electrophilicity and reactivity toward nucleophiles .

Electrophilicity and Reaction Pathways

- This compound : The bromine atom activates the thiophene ring for electrophilic substitution, while the thiocyanate group participates in nucleophilic reactions. However, its electrophilicity is lower than isothiocyanate derivatives (e.g., 3-methoxybenzoyl isothiocyanate) due to the S-C single bond .

- Benzyl Thiocyanate : Lacks halogen substituents, making it less reactive in halogenation or coupling reactions. Its -SCN group reacts with amines to form thioureas but slower than isothiocyanates .

Spectroscopic and Thermal Properties

Infrared (IR) Spectroscopy

- This compound : Exhibits characteristic -SCN stretching at ~2140 cm⁻¹ (C≡N) and ~680 cm⁻¹ (C-S). The thiophene ring shows C-Br stretching at ~550 cm⁻¹ .

- Benzyl Thiocyanate : Similar -SCN peaks but lacks bromine-related signals. C-H aromatic stretches appear at ~3000 cm⁻¹ .

NMR Spectroscopy

- ¹³C NMR: The brominated thienyl carbons in this compound resonate at δ 120–140 ppm, while the thiocyanate carbon appears at δ 110–115 ppm . Non-brominated analogs like benzyl thiocyanate show thiocyanate carbons at δ 112–118 ppm .

常见问题

How can the bonding mode of the thiocyanate group in 3-bromo-2-thienyl thiocyanate be determined using spectroscopic techniques?

Basic

The thiocyanate group (SCN) can exhibit ambidentate bonding (M-NCS or M-SCN), which is resolvable via FT-IR and NMR spectroscopy. FT-IR analysis focuses on C≡N and C-S stretching frequencies: ν(C≡N) typically appears at ~2050–2100 cm⁻¹ for M-SCN bonding, while ν(C-S) shifts depending on coordination mode (e.g., 750–860 cm⁻¹ for M-NCS) . Complementary NMR data can identify electron density changes at the thiocyanate carbon. For example, in thiourea derivatives, the C=S carbon resonates at ~165–175 ppm, while C≡N-associated carbons appear at ~120–130 ppm, as seen in analogous thiadiazole compounds .

What challenges arise in resolving contradictory data regarding the stability of thiocyanate-containing compounds under varying experimental conditions?

Advanced

Contradictions in stability data often stem from competing interactions (e.g., solvent effects, counterion hydration). For instance, weakly hydrated anions like thiocyanate can induce electrostatic stabilization in polymers but also trigger salting-out effects depending on concentration and temperature . Kinetic instability, as observed in iron(III) thiocyanate complexes, requires stopped-flow techniques combined with global data analysis (e.g., ReactLab Equilibria) to decouple equilibrium constants from degradation pathways . Methodological rigor includes validating recovery rates via spiked samples and ANOVA for reproducibility, as applied in millet thiocyanate studies .

What methodological considerations are critical when synthesizing this compound derivatives to ensure regioselectivity and functional group compatibility?

Basic

Regioselectivity in synthesis is influenced by electrophilic substitution patterns on the thiophene ring. For example, bromination at the 3-position directs thiocyanate introduction to the 2-position via nucleophilic aromatic substitution. Solvent choice (e.g., DMF with KOH) enhances reactivity, as demonstrated in thiazolidinone-thiocyanate couplings . TLC monitoring ensures intermediate purity, while mass spectrometry (e.g., m/z 547 for analogous compounds) confirms product identity .

How can computational methods like Hirshfeld surface analysis aid in understanding the crystal packing and intermolecular interactions of this compound?

Advanced

Hirshfeld surface analysis quantifies intermolecular contacts (e.g., H-bonding, van der Waals forces) critical for crystal packing. In 4-aminopyridinium thiocyanate, N–H···S and N–H···N interactions dominate, with fingerprint plots revealing 25–30% contribution from H-bonding . For bromothienyl derivatives, similar analysis can rationalize π-stacking or halogen-bonding trends. Density functional theory (DFT) further predicts reactive sites via Fukui functions, as applied in studies of brominated thienyl enones .

What mechanistic insights can be gained from studying the nucleophilic reactivity of the thiocyanate group in this compound under different solvent conditions?

Advanced

Solvent polarity and proticity modulate nucleophilicity. In polar aprotic solvents (e.g., DMF), SCN⁻ acts as a "soft" nucleophile, favoring sulfur-centered attacks on electrophilic carbons. Conversely, protic solvents stabilize N-coordination via hydrogen bonding, as shown in redox relay thiocyanation of quinoxalinones . Kinetic studies using quartz crystal microbalance (QCM) or dynamic light scattering (DLS) can track aggregation states, linking solvent effects to reaction outcomes .

How do steric and electronic effects of the bromo substituent influence the reactivity of this compound in cross-coupling reactions?

Advanced

The electron-withdrawing bromo group enhances electrophilicity at the thienyl ring, facilitating Suzuki-Miyaura couplings. Steric hindrance at the 3-position, however, may limit accessibility for bulky catalysts. Computational studies (e.g., condensed Fukui functions) identify reactive sites, as demonstrated for bromothienyl enones . Experimental validation via X-ray crystallography (e.g., monoclinic P2₁/n space group in thiocyanate salts ) confirms structural distortions impacting reactivity.

What strategies are effective in resolving overlapping signals in 1H^{1}\text{H}1H NMR spectra of this compound derivatives?

Basic

Signal overlap in aromatic regions (δ 7.0–8.5 ppm) is mitigated by using deuterated DMSO-d₆, which sharpens peaks via reduced proton exchange. 2D NMR (e.g., COSY, HSQC) resolves coupling patterns, as applied in thiadiazole analogs . For complex mixtures, hyphenated techniques like LC-NMR or diffusion-ordered spectroscopy (DOSY) separate species prior to analysis.

How can the kinetic instability of thiocyanate complexes be accounted for in equilibrium studies?

Advanced

Stopped-flow spectroscopy coupled with global analysis (e.g., ReactLab Equilibria) captures transient species in iron(III) thiocyanate systems, revealing dominant Fe(SCN)²⁺/Fe(SCN)₂⁺ equilibria . Rate constants are derived from time-resolved absorbance decays, while ionic strength adjustments (e.g., 0.5 M NaCl) stabilize charged intermediates. For air-sensitive compounds, glovebox techniques prevent oxidation artifacts.

What role does the thiophene ring play in modulating the electronic properties of this compound?

Basic

The thiophene ring’s conjugated π-system delocalizes electron density, stabilizing the thiocyanate group. Bromine’s inductive effect withdraws electron density, increasing the electrophilicity of adjacent carbons. UV-Vis spectroscopy (e.g., λₐᵦₛ ~300–350 nm for thienyl derivatives) and cyclic voltammetry quantify these effects, correlating with Hammett σ constants .

How can contradictory results in anion-polymer interaction studies involving thiocyanate be reconciled?

Advanced

Surface partitioning vs. bulk salting-out effects explain contradictions. Weakly hydrated anions like SCN⁻ adsorb onto polymer surfaces (e.g., PNIPAM), inducing electrostatic stabilization, while high concentrations promote phase separation via Hofmeister effects . QCM-D and atomic force microscopy (AFM) differentiate surface vs. bulk interactions, as demonstrated in gold-aqueous interface studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。